molecular formula C10H15ClFNO B1443066 1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride CAS No. 1311314-13-2

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride

Cat. No.: B1443066
CAS No.: 1311314-13-2
M. Wt: 219.68 g/mol
InChI Key: YKJIQYZATLIKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride is a fluorobenzene derivative intended for research and experimental use. Fluorobenzene compounds are valuable in scientific research, particularly in medicinal chemistry, where they are frequently used as intermediates in the synthesis of more complex molecules . The unique properties of the fluorine atom can influence the bioavailability and metabolic stability of candidate drugs, making fluorine-containing compounds crucial in the development of new pharmaceuticals . While the specific biological mechanism of action for this compound requires further investigation, research on structurally similar aminoethyl-based compounds has shown activity in modulating store-operated calcium entry (SOCE), a key cellular process involved in signal transduction . As a building block in organic synthesis, this compound can be used to create a wide range of molecules for screening and testing in various research programs. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(2-fluorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-2-8(12)7-13-10-6-4-3-5-9(10)11;/h3-6,8H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJIQYZATLIKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-13-2
Record name 2-Butanamine, 1-(2-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution on Fluorobenzene Derivatives

The most common synthetic route to 1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride involves the nucleophilic substitution of a halogen (often fluorine) on a fluorobenzene ring by an aminobutoxy group. This reaction typically requires:

This method allows the aminobutoxy group to displace the fluorine atom on the benzene ring, yielding the desired product as a hydrochloride salt after workup and purification.

Stepwise Synthesis via Protected Intermediates

More complex synthetic strategies have been reported in related fluorobenzene derivatives and analogs, which can be adapted for this compound synthesis. These involve:

These multi-step procedures allow fine control over stereochemistry and substitution patterns, which are critical for biological activity and receptor selectivity in related compounds.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydride (NaH), NaOH Used to deprotonate amine and facilitate nucleophilic attack
Solvent THF, DMF Polar aprotic solvents preferred for nucleophilic substitution
Temperature 50–60 °C Mild heating to promote reaction without decomposition
Reaction Time Overnight (12–24 hours) Ensures complete substitution
Protecting Groups TBSCl for hydroxyl protection Prevents side reactions during multi-step synthesis
Reducing Agent Lithium aluminum hydride (LiAlH4) Used to reduce amides to amines
Deprotection Agent Tetra-n-butylammonium fluoride (TBAF) Removes silyl protecting groups

Analytical and Research Findings

  • The nucleophilic substitution approach yields this compound in good purity and yield when reaction parameters are optimized.
  • Protecting group strategies are essential when multiple reactive functional groups are present to avoid side reactions.
  • Reduction of amide intermediates to primary amines is efficiently achieved with LiAlH4, a standard reagent for such transformations.
  • Alkylation methods using NaH and bromomethyl derivatives have been successfully applied to related fluorobenzene compounds, indicating their applicability to this compound’s synthesis.
  • The stereochemistry of intermediates can be controlled via protecting group manipulations and selective reductions, which is important for biological activity in analog compounds.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Protection TBSCl, base (imidazole or pyridine) Protect hydroxyl groups
2 Nucleophilic substitution Aminobutoxy nucleophile, base (NaH or NaOH), THF/DMF, 50-60 °C, overnight Introduce aminobutoxy group onto fluorobenzene ring
3 Amidation NH3 in MeOH Convert esters to amides (if applicable)
4 Reduction LiAlH4, ether solvent Reduce amides to primary amines
5 Deprotection TBAF Remove silyl protecting groups
6 Salt formation HCl Convert free amine to hydrochloride salt

Chemical Reactions Analysis

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aminobutoxy group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.

Scientific Research Applications

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The aminobutoxy group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorobenzene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

1-(4-Bromobutoxy)-2-fluorobenzene
  • Structure: Replaces the amino group with a bromine atom at the fourth carbon of the butoxy chain.
  • Applications: Used in synthetic chemistry for coupling reactions, unlike the amino-functionalized target compound, which may have bioactivity.
1-(2-Aminopropoxy)-2-fluorobenzene
  • Structure : Shortened alkoxy chain (propoxy instead of butoxy).
  • Synthetic Utility: Similar amino-ether motif but may lack the steric bulk required for specific receptor interactions.

Functional Group Comparisons

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene Hydrochloride
  • Structure : Replaces the ether oxygen with a sulfur atom and introduces a bromine substituent.
  • Key Contrasts :
    • Stability : Thioethers (C-S-C) are less polar than ethers (C-O-C), affecting solubility and metabolic stability .
    • Electronic Effects : Sulfur’s lower electronegativity alters electron distribution in the aromatic ring.
1-(Azidomethyl)-2-fluorobenzene
  • Structure: Substitutes the amino-butoxy group with an azide (-N₃) on a methyl linker.
  • Applications: Azides are used in "click chemistry" for bioconjugation, whereas amino groups are pivotal in drug design for hydrogen bonding .

Physicochemical Properties

Collision Cross-Section (CCS) Analysis

The target compound’s CCS values for [M+H]⁺ (139.6 Ų) and [M+Na]⁺ (150.3 Ų) suggest a compact molecular geometry. Comparable data for analogs are unavailable, but longer alkoxy chains (e.g., butoxy vs. propoxy) would likely increase CCS due to greater flexibility .

Melting Points and Solubility
  • Target Compound: No melting point (MP) data reported.
  • Analog : O-(2-Fluorobenzyl)hydroxylamine hydrochloride (MP: 180–185°C) suggests hydrochloride salts of fluorinated aromatics exhibit high thermal stability.

Biological Activity

1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride is an organic compound characterized by a fluorobenzene ring substituted with an aminobutoxy group. Its unique structure allows for various biological interactions, making it a subject of interest in biochemical and pharmacological studies.

  • Molecular Formula : C10_{10}H12_{12}ClFNO
  • Molecular Weight : 219.66 g/mol
  • CAS Number : 1311314-13-2

The synthesis typically involves nucleophilic substitution reactions, where the aminobutoxy group replaces a halogen atom on the fluorobenzene ring, often requiring specific reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminobutoxy group can form hydrogen bonds or electrostatic interactions, while the fluorobenzene ring facilitates hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
  • Neuropharmacological Effects : The compound's structure suggests it may influence neurotransmitter systems. Research has explored its role in modulating neuroinflammation and neurodegenerative processes, indicating potential therapeutic applications in conditions like Alzheimer's disease .
  • Vasorelaxation Studies : In vascular studies, related compounds have demonstrated effects on endothelium-dependent relaxation, implicating their use in cardiovascular research. The mechanisms involve complex interactions with endothelial receptors and signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several aminobutoxy-substituted fluorobenzenes against Staphylococcus aureus. Results showed that the compound exhibited significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

In a neuroprotective study, this compound was tested in vitro for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The compound significantly reduced cell death compared to controls, suggesting its potential utility in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

Compound NameHalogen TypeBiological Activity
1-(2-Aminobutoxy)-2-chlorobenzeneChlorineModerate antimicrobial activity
1-(2-Aminobutoxy)-2-bromobenzeneBromineLimited neuropharmacological effects
1-(2-Aminobutoxy)-2-iodobenzeneIodineEnhanced reactivity but lower stability

The presence of fluorine in this compound enhances its stability and specificity in biological interactions compared to its chlorinated and brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.